![molecular formula C13H14F3NO2 B12545884 Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 832722-39-1](/img/structure/B12545884.png)
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethyl-propenyl group attached to the nitrogen atom of the acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 1-(trifluoromethyl)-2-propenyl chloride.
Formation of Intermediate: The 4-methoxyaniline undergoes a reaction with acetic anhydride to form N-(4-methoxyphenyl)acetamide.
Final Product Formation: The intermediate N-(4-methoxyphenyl)acetamide is then reacted with 1-(trifluoromethyl)-2-propenyl chloride in the presence of a base such as potassium carbonate to yield Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted amides and other derivatives.
科学研究应用
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-N-methyl-: Similar structure but lacks the trifluoromethyl-propenyl group.
Acetamide, N-(4-methoxyphenyl)-N-ethyl-: Similar structure but has an ethyl group instead of the trifluoromethyl-propenyl group.
Uniqueness
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- is unique due to the presence of the trifluoromethyl-propenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
832722-39-1 |
|---|---|
分子式 |
C13H14F3NO2 |
分子量 |
273.25 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C13H14F3NO2/c1-4-12(13(14,15)16)17(9(2)18)10-5-7-11(19-3)8-6-10/h4-8,12H,1H2,2-3H3 |
InChI 键 |
CNSBLHOFNLLXHV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)C(C=C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
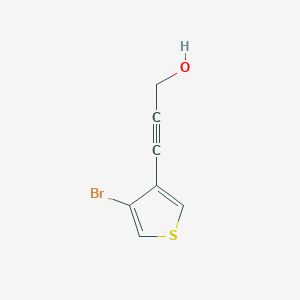
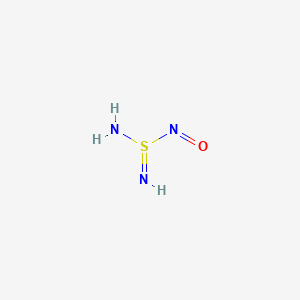
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
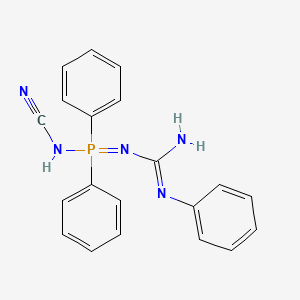
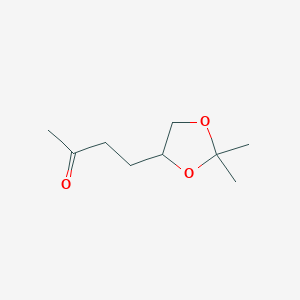
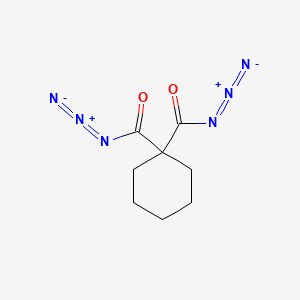
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
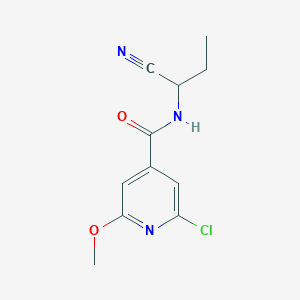
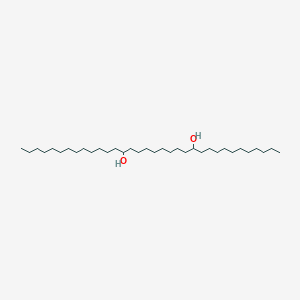
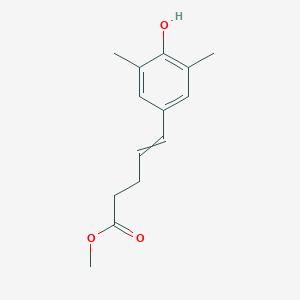
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
